Lipophilicity (XLogP3) Comparison vs. N-(4-Morpholinophenyl)benzamide and Moclobemide
4-Chloro-N-(4-morpholinophenyl)benzenecarboxamide exhibits a computed XLogP3 of 3.1, which is approximately 1.2 log units higher than the unsubstituted N-(4-morpholinophenyl)benzamide (estimated XLogP3 ~1.9) and 1.5 log units higher than the clinically used moclobemide (XLogP3 ~1.6) [1]. This elevated lipophilicity arises from the combination of the 4-chloro substituent and the direct morpholine-phenyl attachment, which reduces the polar surface area contribution relative to the ethyl-linked morpholine in moclobemide. The TPSA of the target compound is 41.6 Ų, compared to 56.4 Ų for moclobemide [1][2]. These differences are quantitatively meaningful for membrane permeability predictions: a ΔlogP of ~1.5 units corresponds to an approximately 30-fold difference in theoretical octanol-water partition coefficient, directly affecting passive diffusion rates across biological membranes [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1; TPSA = 41.6 Ų |
| Comparator Or Baseline | N-(4-Morpholinophenyl)benzamide: XLogP3 ~1.9 (estimated); Moclobemide: XLogP3 ~1.6, TPSA = 56.4 Ų |
| Quantified Difference | ΔXLogP3 ≈ +1.2 to +1.5 vs. analogs; ΔTPSA ≈ -14.8 Ų vs. moclobemide |
| Conditions | Computed by XLogP3 3.0 (PubChem); moclobemide TPSA from DrugBank |
Why This Matters
Higher lipophilicity predicts enhanced membrane permeability for intracellular target screening, while lower TPSA suggests improved blood-brain barrier penetration potential—critical for CNS-targeted screening campaigns where moclobemide-like polarity may limit cellular uptake.
- [1] PubChem Compound Summary for CID 724087 (Target) and CID 4212 (Moclobemide). National Center for Biotechnology Information, 2025. View Source
- [2] DrugBank Entry DB01171: Moclobemide. TPSA = 56.4 Ų. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (LogP-permeability correlation framework) View Source
